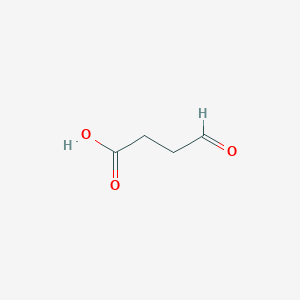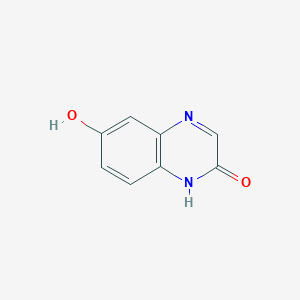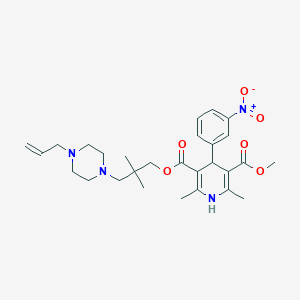![molecular formula C26H35IN2O3 B044819 3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide CAS No. 114865-68-8](/img/structure/B44819.png)
3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide, commonly known as HIN-212, is a novel compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. HIN-212 has been studied extensively due to its potential therapeutic applications in a variety of neurological and psychiatric disorders.
作用機序
HIN-212 acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor is primarily expressed in the mesolimbic and mesocortical pathways of the brain, which are involved in the regulation of reward, motivation, and cognition. By blocking the dopamine D3 receptor, HIN-212 reduces the activity of these pathways, which may contribute to its therapeutic effects.
生化学的および生理学的効果
HIN-212 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which may contribute to its activity against drug addiction and schizophrenia. HIN-212 has also been shown to increase the levels of the neurotransmitter GABA in the brain, which may contribute to its activity against depression.
実験室実験の利点と制限
One of the major advantages of HIN-212 is its selectivity for the dopamine D3 receptor, which allows for more targeted and specific studies. However, HIN-212 is a relatively new compound, and its use in laboratory experiments is still being explored. One limitation of HIN-212 is its complex synthesis process, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the study of HIN-212. One potential area of research is the development of more efficient synthesis methods to increase the availability of the compound for laboratory studies. Another area of research is the exploration of HIN-212's potential therapeutic applications in other neurological and psychiatric disorders, such as anxiety and bipolar disorder. Additionally, further studies are needed to fully understand the biochemical and physiological effects of HIN-212 and its mechanism of action.
合成法
The synthesis of HIN-212 involves a multi-step process that starts with the preparation of the intermediate compound 4-hydroxy-3-iodoaniline. This compound is then reacted with 3-(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propylamine to form the desired product, HIN-212. The synthesis of HIN-212 is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
HIN-212 has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have significant activity against drug addiction, depression, and schizophrenia. HIN-212 has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to improve motor function in animal models of the disease.
特性
CAS番号 |
114865-68-8 |
|---|---|
製品名 |
3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide |
分子式 |
C26H35IN2O3 |
分子量 |
550.5 g/mol |
IUPAC名 |
3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide |
InChI |
InChI=1S/C26H35IN2O3/c1-3-15-29(21-11-10-20-6-4-7-25(32-2)22(20)18-21)16-5-14-28-26(31)13-9-19-8-12-24(30)23(27)17-19/h4,6-8,12,17,21,30H,3,5,9-11,13-16,18H2,1-2H3,(H,28,31) |
InChIキー |
SJZRIAMMNCVMFZ-UHFFFAOYSA-N |
SMILES |
CCCN(CCCNC(=O)CCC1=CC(=C(C=C1)O)I)C2CCC3=C(C2)C(=CC=C3)OC |
正規SMILES |
CCCN(CCCNC(=O)CCC1=CC(=C(C=C1)O)I)C2CCC3=C(C2)C(=CC=C3)OC |
同義語 |
8-methoxy-2-(N-propyl-N-(3'-iodo-4'-hydroxyphenyl)-propionamido-N'-propylamino)tetralin BH-8-MeO-N-PAT Bolton-Hunter-8-methoxy-2-(N-propyl-N-propylamino)tetralin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



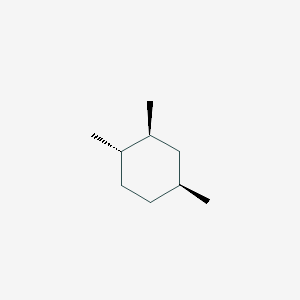

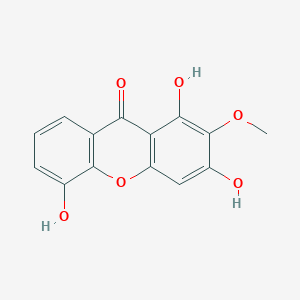
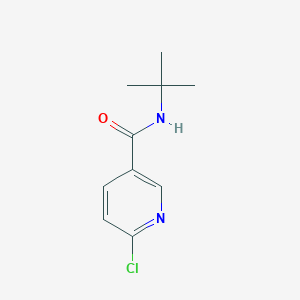
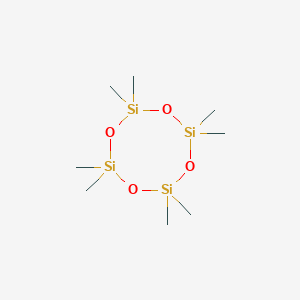
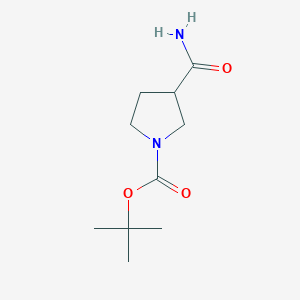
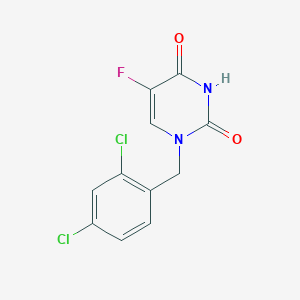
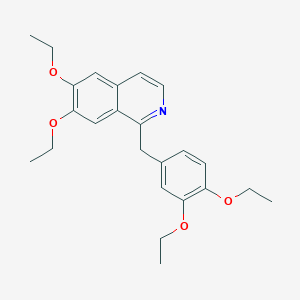
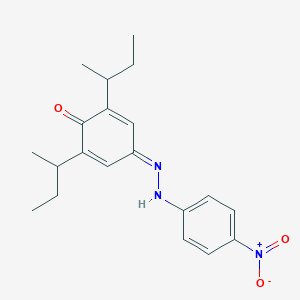
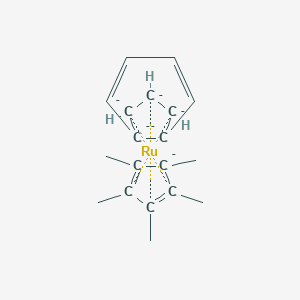
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B44762.png)
